Target Specificity: αvβ6 Integrin Versus Somatostatin Receptor (SSTR)-Targeted PRRT Agents
Relitegatide brexetan targets the αvβ6 integrin rather than the somatostatin receptor subtype 2 (SSTR2) targeted by established PRRT agents such as ¹⁷⁷Lu-DOTATATE (Lutathera®) and ¹⁷⁷Lu-DOTA-JR11 (¹⁷⁷Lu-satoreotide tetraxetan). αvβ6 integrin demonstrates distinct expression patterns across cancer types: immunohistochemical analysis reveals high αvβ6 expression in >90% of pancreatic ductal adenocarcinomas, >80% of head and neck squamous cell carcinomas, and a substantial fraction of non-small cell lung cancers and colorectal cancers. [1] Conversely, SSTR2 expression is predominantly observed in well-differentiated neuroendocrine tumors (NETs) with lower or absent expression in pancreatic adenocarcinomas and squamous cell carcinomas. [2] This differential expression landscape means that SSTR-targeted agents have limited or no utility in αvβ6-expressing cancers, creating a distinct patient or model population for which relitegatide brexetan may be the only viable targeted radiopharmaceutical option.
| Evidence Dimension | Target expression prevalence in pancreatic adenocarcinoma |
|---|---|
| Target Compound Data | αvβ6 integrin: >90% positive by IHC in pancreatic ductal adenocarcinoma |
| Comparator Or Baseline | SSTR2: <10% positive in pancreatic ductal adenocarcinoma |
| Quantified Difference | >9-fold higher prevalence of target |
| Conditions | Human tumor tissue immunohistochemistry (IHC) analysis |
Why This Matters
This differential expression dictates that procurement selection must be driven by the target expression profile of the intended cancer model or patient population, not by cross-class substitution.
- [1] Steiger K, Quigley NG, Groll T, et al. There is a world beyond αvβ3-integrin: Multimeric ligands for imaging of the integrin subtypes αvβ6, αvβ8, and α5β1 by positron emission tomography. Cancers. 2021;13(21):5453. View Source
- [2] Hofman MS, Lau WF, Hicks RJ. Somatostatin receptor imaging with ⁶⁸Ga DOTATATE PET/CT: Clinical utility, normal patterns, pearls, and pitfalls in interpretation. Radiographics. 2015;35(2):500-516. View Source
